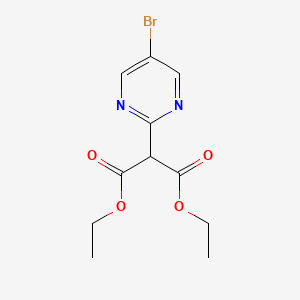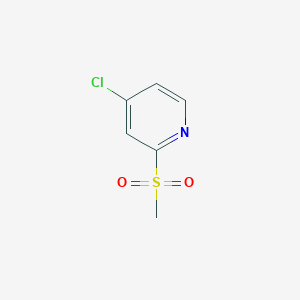
4-Methyl-5-nitropyrimidine
Descripción general
Descripción
4-Methyl-5-nitropyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA The presence of a methyl group at the 4-position and a nitro group at the 5-position distinguishes this compound from other pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitropyrimidine typically involves nitration of 4-methylpyrimidine. One common method includes the reaction of 4-methylpyrimidine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-5-nitropyrimidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction: 4-Methyl-5-aminopyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Studied for its potential use in the development of pharmaceuticals, particularly as a precursor to compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-nitropyrimidine largely depends on its chemical reactivity. For instance, in biological systems, its derivatives may interact with specific enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
4-Methyl-5-aminopyrimidine: A reduction product of 4-Methyl-5-nitropyrimidine.
4,6-Dihydroxy-2-methylpyrimidine: Another pyrimidine derivative with different functional groups.
Uniqueness: this compound is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical properties and reactivity
Propiedades
IUPAC Name |
4-methyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c1-4-5(8(9)10)2-6-3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNFCNXZXZMCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543408 | |
| Record name | 4-Methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99593-51-8 | |
| Record name | 4-Methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1625771.png)
![4-Hydroxythieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625772.png)



![6-Methyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B1625779.png)
![7-Ethyl-2-methyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625780.png)



![7-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1625787.png)


